3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid
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Description
This compound is a derivative of benzoic acid, with a tert-butoxycarbonyl (BOC) protected amino group attached to the 3rd carbon of the benzene ring . The BOC group is a common protecting group used in organic synthesis, particularly for amines . The compound has a molecular weight of 273.29 .
Synthesis Analysis
The synthesis of such compounds often involves the use of BOC-protected amines, which can be prepared using the reagent di-tert-butyl-iminodicarboxylate . Upon deprotonation, this reagent affords a doubly BOC-protected source of NH-2, which can be N-alkylated . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-7(5-6)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) . This indicates that the compound has 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Chemical Reactions Analysis
The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available from the current information.Safety and Hazards
Future Directions
The use of BOC-protected amines in the synthesis of complex organic molecules is a well-established field . Future research may focus on developing more efficient methods for the synthesis and deprotection of BOC-protected amines, as well as exploring new applications for these compounds in the synthesis of pharmaceuticals and other biologically active compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid involves the protection of the amine group, followed by alkylation and deprotection to obtain the final product.", "Starting Materials": [ "4-methylbenzoic acid", "tert-butyl carbamate", "ethyl chloroformate", "sodium hydride", "methyl iodide", "diethyl ether", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of amine group: 4-methylbenzoic acid is reacted with tert-butyl carbamate and ethyl chloroformate in the presence of sodium hydride to form the tert-butyl carbamate ester.", "Alkylation: The tert-butyl carbamate ester is then reacted with methyl iodide to form the N-tert-butyl carbamate methyl ester.", "Deprotection: The N-tert-butyl carbamate methyl ester is then deprotected using acetic acid and sodium hydroxide to obtain the final product, 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methylbenzoic acid." ] } | |
CAS RN |
165950-02-7 |
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H19NO4/c1-9-5-6-10(12(16)17)7-11(9)8-15-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
KAZULRRBZZVWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)CNC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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